molecular formula C14H18N2O4 B12810178 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- CAS No. 108816-40-6

1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)-

Cat. No.: B12810178
CAS No.: 108816-40-6
M. Wt: 278.30 g/mol
InChI Key: MUCSNTQEWAKICU-CTCYHXBNSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are nitrogen-containing heterocycles that are significant in various fields due to their unique chemical properties and biological activities

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of benzylic amines with alkynes under gold catalysis can yield isoindole derivatives . Another method includes the use of palladium-catalyzed cascade reactions, which involve the dehydrogenation of isoindolines followed by C-H arylation . Industrial production methods often utilize these catalytic processes due to their efficiency and scalability.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of more complex structures.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of dimethyl acetylenedicarboxylate (DMAD) in cyclization reactions can yield cycloadducts .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can disrupt various cellular pathways, leading to the suppression of tumor growth and viral replication.

Comparison with Similar Compounds

Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- stands out due to its unique structural features and potent biological activities. Similar compounds include:

Properties

CAS No.

108816-40-6

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-[(3S)-3-methyl-2,6-dioxopiperidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C14H18N2O4/c1-14(7-6-10(17)15-13(14)20)16-11(18)8-4-2-3-5-9(8)12(16)19/h8-9H,2-7H2,1H3,(H,15,17,20)/t8?,9?,14-/m0/s1

InChI Key

MUCSNTQEWAKICU-CTCYHXBNSA-N

Isomeric SMILES

C[C@@]1(CCC(=O)NC1=O)N2C(=O)C3CCCCC3C2=O

Canonical SMILES

CC1(CCC(=O)NC1=O)N2C(=O)C3CCCCC3C2=O

Origin of Product

United States

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